molecular formula C20H19ClN2O6S2 B11444099 2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11444099
M. Wt: 483.0 g/mol
InChI Key: IPBPVQDCDXNGOI-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of sulfonyl, furan, oxazole, and oxolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino alcohols and carboxylic acids.

    Introduction of the furan ring: This step may involve the use of furan derivatives and suitable coupling reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19ClN2O6S2

Molecular Weight

483.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H19ClN2O6S2/c21-13-5-7-15(8-6-13)31(25,26)19-20(29-18(23-19)16-4-2-10-28-16)30-12-17(24)22-11-14-3-1-9-27-14/h2,4-8,10,14H,1,3,9,11-12H2,(H,22,24)

InChI Key

IPBPVQDCDXNGOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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